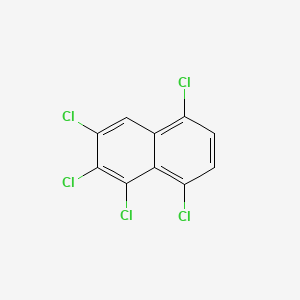

1,2,3,5,8-Pentachloronaphthalene

Descripción general

Descripción

1,2,3,5,8-Pentachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. Its molecular formula is C₁₀H₃Cl₅, and it has a molecular weight of 300.396 . This compound is a pale-yellow or white solid with an aromatic odor . It is primarily used in industrial applications, including the manufacture of lubricants and insulation for electrical wires .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,5,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the continuous chlorination of naphthalene in a reactor. The reaction conditions are carefully controlled to ensure the selective formation of the desired pentachlorinated product. The crude product is then purified through distillation or recrystallization to obtain the final compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,5,8-Pentachloronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalene derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.

Major Products Formed

Oxidation: Chlorinated naphthoquinones.

Reduction: Partially dechlorinated naphthalene derivatives.

Substitution: Naphthalene derivatives with various functional groups replacing chlorine atoms.

Aplicaciones Científicas De Investigación

Industrial Applications

- Lubricants and Insulation :

- Manufacturing Processes :

- Research Applications :

Environmental Studies

-

Toxicological Assessments :

- Research has indicated that exposure to pentachloronaphthalene can lead to significant health effects in animal models, including liver damage and weight loss . Studies have shown that administration of this compound resulted in fatty degeneration of the liver and other systemic effects in guinea pigs and rats .

- Environmental Monitoring :

Analytical Methods

- Detection Techniques :

-

Case Studies :

- A notable case study involved the analysis of human adipose tissue samples from individuals with no known exposure history, revealing detectable levels of pentachloronaphthalene and its metabolites . This highlights the compound's potential for bioaccumulation and raises concerns regarding occupational exposure limits.

Health Risks

The health risks associated with pentachloronaphthalene exposure include:

Mecanismo De Acción

The mechanism of action of 1,2,3,5,8-pentachloronaphthalene involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by altering membrane fluidity and inhibiting enzyme activity. It is known to induce oxidative stress and cause damage to cellular components, leading to toxic effects in living organisms.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3,4,5-Pentachloronaphthalene

- 1,2,3,7,8-Pentachloronaphthalene

- 1,2,4,5,7-Pentachloronaphthalene

Uniqueness

1,2,3,5,8-Pentachloronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other pentachloronaphthalene isomers, it may exhibit different environmental persistence and bioaccumulation characteristics, making it a compound of interest in environmental studies.

Actividad Biológica

1,2,3,5,8-Pentachloronaphthalene (PCN) is a polychlorinated aromatic hydrocarbon that has garnered attention due to its biological activity and potential environmental impact. This compound is part of a larger family of chlorinated naphthalenes, which are known for their persistence in the environment and their ability to bioaccumulate in living organisms. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and ecological implications.

This compound has the molecular formula and is characterized by five chlorine atoms substituted on the naphthalene ring. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 308.4 g/mol |

| Melting Point | 120 °C |

| Boiling Point | 327-371 °C |

| Density | 1.7 g/cm³ |

| Solubility | Low in water; soluble in organic solvents |

Toxicological Effects

This compound exhibits various toxicological effects on different organisms. Studies indicate that it may induce liver toxicity and enzyme induction similar to that caused by dioxins. For example:

- Liver Enzyme Induction : In rodent studies, exposure to pentachloronaphthalene resulted in significant induction of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are critical for drug metabolism and detoxification processes .

- Histopathological Changes : Repeated exposure led to liver enlargement and histopathological changes such as fatty degeneration and hypergranulation of liver cells .

The biological activity of this compound is primarily mediated through its interaction with cellular signaling pathways:

- AhR Activation : Similar to other chlorinated compounds, it is suggested that pentachloronaphthalene activates the aryl hydrocarbon receptor (AhR), leading to altered expression of genes involved in xenobiotic metabolism .

- Biomagnification : In aquatic ecosystems, pentachloronaphthalene has been shown to biomagnify through food chains. A study involving juvenile rainbow trout demonstrated significant accumulation without immediate adverse effects on growth or behavior but indicated metabolic changes through upregulation of detoxification enzymes .

Ecotoxicological Implications

The ecological risks associated with this compound are significant due to its persistence and potential for bioaccumulation:

- Aquatic Organisms : Research has shown that benthic organisms exposed to this compound can transfer it up the food chain. The biomagnification factors observed ranged from 0.5 to 0.7 kg lipid(fish)/kg lipid(worm), indicating efficient transfer rates .

- Impact on Wildlife : Long-term exposure studies have indicated detrimental effects such as weight loss and increased mortality rates in various animal models following high-dose exposures .

Case Study 1: Liver Toxicity in Rodents

In a controlled study involving Harlan Sprague-Dawley rats exposed to pentachloronaphthalene via intraperitoneal injection (100 mg/kg), researchers observed a significant increase in liver weight (up to 21%) along with enzyme induction related to drug metabolism . Histopathological examinations revealed fatty degeneration and cellular necrosis.

Case Study 2: Biomagnification in Aquatic Food Chains

A study conducted on juvenile rainbow trout fed contaminated benthic worms showed that despite high internal concentrations (up to 175 mg/kg lipid), there were no immediate effects on survival or growth. However, the induction of CYP1A1 expression indicated metabolic activation due to pentachloronaphthalene exposure .

Propiedades

IUPAC Name |

1,2,3,5,8-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYRFNJXZVEGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164507 | |

| Record name | 1,2,3,5,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-24-1 | |

| Record name | Naphthalene, 1,2,3,5,8-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.